molecular formula C15H26ClN B14295433 N-nonylaniline;hydrochloride CAS No. 126541-76-2

N-nonylaniline;hydrochloride

Cat. No.: B14295433
CAS No.: 126541-76-2
M. Wt: 255.82 g/mol
InChI Key: ZBTUYVXANYXVKP-UHFFFAOYSA-N
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Description

N-nonylaniline;hydrochloride: is an organic compound with the molecular formula C15H26ClN . It is a derivative of aniline, where the hydrogen atom of the amino group is replaced by a nonyl group, and it forms a hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-nonylaniline;hydrochloride typically involves the alkylation of aniline with nonyl halides under basic conditions. The reaction can be represented as follows:

C6H5NH2+C9H19BrC6H5NHC9H19+HBr\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_9\text{H}_{19}\text{Br} \rightarrow \text{C}_6\text{H}_5\text{NH}\text{C}_9\text{H}_{19} + \text{HBr} C6​H5​NH2​+C9​H19​Br→C6​H5​NHC9​H19​+HBr

The resulting N-nonylaniline is then treated with hydrochloric acid to form the hydrochloride salt:

C6H5NHC9H19+HClC6H5NHC9H19HCl\text{C}_6\text{H}_5\text{NH}\text{C}_9\text{H}_{19} + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{NH}\text{C}_9\text{H}_{19}\text{HCl} C6​H5​NHC9​H19​+HCl→C6​H5​NHC9​H19​HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-nonylaniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-nonylaniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-nonylaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nonyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methylaniline
  • N-ethylaniline
  • N-propylaniline

Comparison

N-nonylaniline;hydrochloride is unique due to its longer nonyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain enhances its lipophilicity and potential interactions with hydrophobic targets, making it a valuable compound in various applications.

Properties

CAS No.

126541-76-2

Molecular Formula

C15H26ClN

Molecular Weight

255.82 g/mol

IUPAC Name

N-nonylaniline;hydrochloride

InChI

InChI=1S/C15H25N.ClH/c1-2-3-4-5-6-7-11-14-16-15-12-9-8-10-13-15;/h8-10,12-13,16H,2-7,11,14H2,1H3;1H

InChI Key

ZBTUYVXANYXVKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC1=CC=CC=C1.Cl

Origin of Product

United States

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